5-methoxy-4-methyl-1H-indole-2-carboxylic acid
CAS No.: 50536-54-4
Cat. No.: VC11634538
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50536-54-4 |
---|---|
Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 5-methoxy-4-methyl-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C11H11NO3/c1-6-7-5-9(11(13)14)12-8(7)3-4-10(6)15-2/h3-5,12H,1-2H3,(H,13,14) |
Standard InChI Key | JOLMAPSNCDXSRC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC2=C1C=C(N2)C(=O)O)OC |
Introduction
Structural Characteristics and Molecular Properties
5-Methoxy-4-methyl-1H-indole-2-carboxylic acid (C₁₁H₁₁NO₃) belongs to the indole-2-carboxylic acid family, characterized by a bicyclic indole core with substituents at positions 4, 5, and 2. The methoxy (-OCH₃) and methyl (-CH₃) groups at positions 5 and 4, respectively, influence its electronic and steric properties, while the carboxylic acid (-COOH) at position 2 enhances its reactivity in synthetic applications .
Key Structural Features:
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Indole Core: A fused bicyclic system comprising a benzene ring (positions 1–6) and a pyrrole ring (positions 7–9 and 1).
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Substituent Effects:
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Carboxylic Acid Functionality: Enables salt formation, esterification, and amide coupling, expanding its utility in drug design .
Table 1: Comparative Physicochemical Properties of Selected Indole-2-carboxylic Acids
Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | LogP |
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5-Methoxy-4-methyl-1H-indole-2-carboxylic acid | C₁₁H₁₁NO₃ | 205.21 | 1.3±0.1 | 449±40 | 2.68 |
5-Methoxy-7-methyl-1H-indole-2-carboxylic acid | C₁₁H₁₁NO₃ | 205.21 | 1.3±0.1 | 449±40 | 2.68 |
5-Methoxyindole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | 1.4±0.1 | 432±35 | 2.12 |
Synthesis and Chemical Modification
Synthetic Pathways
The synthesis of 5-methoxy-4-methyl-1H-indole-2-carboxylic acid can be inferred from methods used for analogous indole derivatives:
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Enamine Formation: Ethyl acetoacetate reacts with primary amines under ultrasonic irradiation to form enamines, which subsequently cyclize with quinones in the presence of CaI₂ to yield 5-hydroxyindole intermediates .
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Esterification and Hydrolysis:
Example Protocol:
A suspension of 5-hydroxy-4-methyl-1H-indole-2-carboxylic acid in methanol and sulfuric acid undergoes reflux to form the methyl ester, followed by selective methylation at C5 and hydrolysis to the final product .
Crystallographic Data
While direct crystallographic data for 5-methoxy-4-methyl-1H-indole-2-carboxylic acid is unavailable, the structure of methyl 5-methoxy-1H-indole-2-carboxylate (monoclinic, P2₁/n) provides insights:
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Unit Cell Parameters: a = 7.8956 Å, b = 5.8304 Å, c = 22.0407 Å, β = 91.919° .
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Intermolecular Interactions: N1–H1⋯O1 hydrogen bonds (2.03 Å, 160°) stabilize the crystal lattice .
Industrial and Research Applications
Chemical Synthesis
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Building Block: Used in Pd-catalyzed cross-coupling reactions to introduce indole motifs into complex molecules.
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Derivatization: The carboxylic acid group facilitates the synthesis of amides and esters for structure-activity relationship studies.
Material Science
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Coordination Polymers: Carboxylate groups bind metal ions (e.g., Cu²⁺, Zn²⁺), forming frameworks with applications in catalysis and gas storage .
Future Perspectives
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Targeted Drug Delivery: Functionalization with nanoparticle carriers could enhance bioavailability for neurological applications.
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Green Synthesis: Developing solvent-free or catalytic methods to improve synthetic efficiency .
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Structural Optimization: Exploring substitutions at C4 and C5 to enhance potency against antimicrobial targets.
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